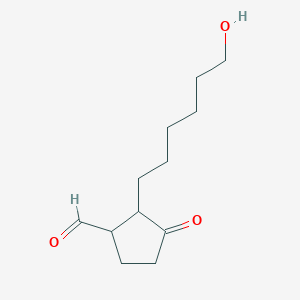
Glycyl-L-tyrosyl-L-valinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-tyrosyl-L-valinamide is a tripeptide composed of glycine, tyrosine, and valine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmaceuticals, and cell culture media. The presence of tyrosine, an essential amino acid, makes it particularly valuable for protein synthesis and cellular metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-tyrosyl-L-valinamide typically involves the stepwise coupling of the amino acids glycine, tyrosine, and valine. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). The final deprotection step yields the desired tripeptide .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy separation and purification .
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-tyrosyl-L-valinamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the amide bonds, although these are less common.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed, though care must be taken to avoid over-reduction.
Substitution: Nucleophiles like amines or thiols can react with the amino or hydroxyl groups under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while nucleophilic substitution can yield various substituted derivatives .
Applications De Recherche Scientifique
Glycyl-L-tyrosyl-L-valinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Serves as a substrate in enzymatic studies to understand protein synthesis and degradation.
Medicine: Investigated for its potential therapeutic effects, including its role in cell signaling and metabolism.
Mécanisme D'action
The mechanism of action of Glycyl-L-tyrosyl-L-valinamide involves its interaction with cellular enzymes and receptors. The tyrosine residue can be phosphorylated by kinases, playing a crucial role in signal transduction pathways. This phosphorylation event can activate or inhibit various downstream targets, influencing cellular processes such as growth, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-tyrosine: A dipeptide with similar solubility-enhancing properties.
L-prolyl-L-tyrosine: Another dipeptide that shows higher ATP availability in cell cultures.
L-tyrosyl-L-valine: A dipeptide with comparable metabolic effects.
Uniqueness
Glycyl-L-tyrosyl-L-valinamide is unique due to its tripeptide structure, which combines the properties of glycine, tyrosine, and valine. This combination enhances its solubility, stability, and bioavailability, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
54604-43-2 |
|---|---|
Formule moléculaire |
C16H24N4O4 |
Poids moléculaire |
336.39 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C16H24N4O4/c1-9(2)14(15(18)23)20-16(24)12(19-13(22)8-17)7-10-3-5-11(21)6-4-10/h3-6,9,12,14,21H,7-8,17H2,1-2H3,(H2,18,23)(H,19,22)(H,20,24)/t12-,14-/m0/s1 |
Clé InChI |
DVWGFJLUTSGAIM-JSGCOSHPSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN |
SMILES canonique |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


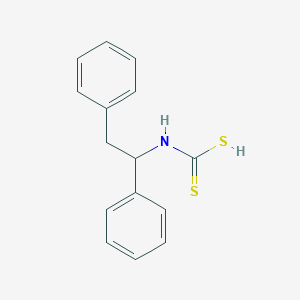
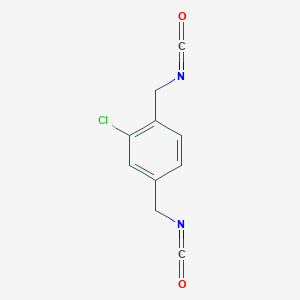
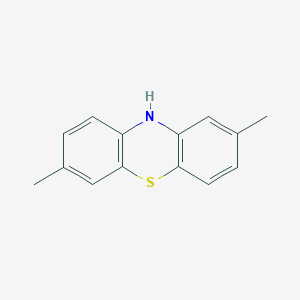
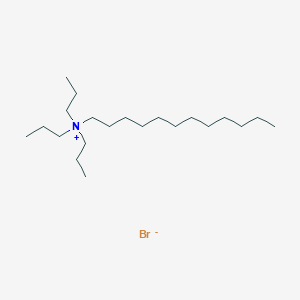
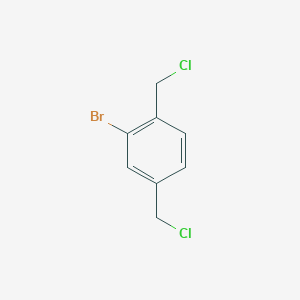
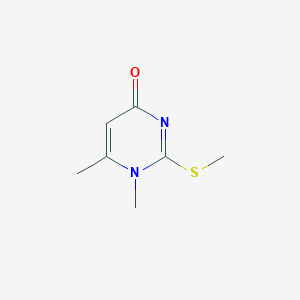
![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
![Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B14637681.png)
![1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]-](/img/structure/B14637686.png)
![3-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14637687.png)
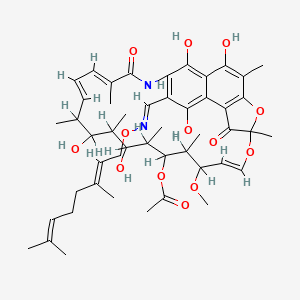
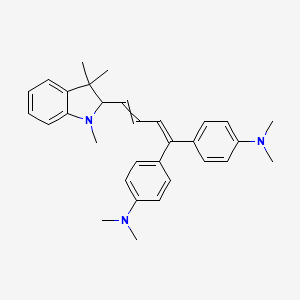
![1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine](/img/structure/B14637715.png)
